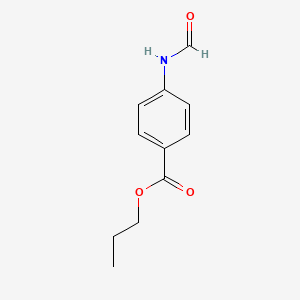![molecular formula C14H18F3N3S B4747217 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Mécanisme D'action
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is thought to exert its effects through inhibition of potassium channels and modulation of neurotransmitter release. The exact mechanism of action is not fully understood, but studies have shown that N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea binds to the pore region of Kv1.3 and blocks ion flow through the channel. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the release of glutamate by blocking the activity of the protein SNAP-25, which is involved in vesicle fusion and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of potassium channels, modulation of neurotransmitter release, and anti-inflammatory activity. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and epilepsy, suggesting that it may have therapeutic potential in these and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for use in lab experiments, including its potency and selectivity for Kv1.3, its ability to modulate neurotransmitter release, and its anti-inflammatory activity. However, N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including further studies of its mechanism of action, optimization of its therapeutic potential in autoimmune diseases and neurological disorders, and development of new synthetic methods for its production. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea may also have potential as a tool for investigating the role of potassium channels and neurotransmitter release in a variety of biological processes.
Applications De Recherche Scientifique
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and pain signaling. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation. Inhibition of Kv1.3 has been proposed as a potential therapeutic strategy for autoimmune diseases, and N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be effective in animal models of multiple sclerosis and rheumatoid arthritis. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the release of the neurotransmitter glutamate, which is involved in a variety of neurological disorders, including epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3S/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHANOPSUUTMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4747140.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4747146.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)
![2-(2-bromo-4-chlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4747149.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)

![2-{[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4747192.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4747204.png)

![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)